2-Phenylphenol

Description

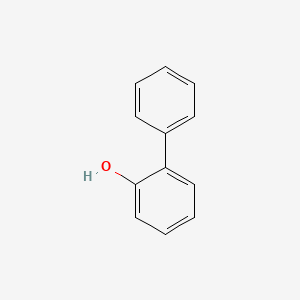

Structure

3D Structure

Properties

IUPAC Name |

2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMOWNGBBNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O, Array | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-27-4 (hydrochloride salt) | |

| Record name | 2-Phenylphenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021151 | |

| Record name | 2-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Phenylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c. | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol) | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Phenylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals | |

CAS No. |

90-43-7, 1322-20-9 | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1′-Biphenyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylphenol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343Z75HT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C | |

| Record name | 2-PHENYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Biphenylol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-PHENYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Laboratory Synthesis of 2-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent laboratory-scale synthesis pathways for 2-phenylphenol, a significant biocide, preservative, and key intermediate in the synthesis of flame retardants and other fine chemicals. This document details experimental protocols, quantitative data, and logical workflows for the primary synthetic routes, including the Cyclohexanone Condensation-Dehydrogenation pathway, the Suzuki-Miyaura coupling, and the Ullmann reaction.

Cyclohexanone Condensation-Dehydrogenation Pathway

This two-step method is a widely utilized industrial process that is also adaptable for laboratory synthesis. The pathway involves the initial acid-catalyzed self-condensation of cyclohexanone to yield 2-(1-cyclohexenyl)cyclohexanone, followed by a catalytic dehydrogenation to form the aromatic product, 2-phenylphenol.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone and a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux at approximately 110-120°C.[3] Water formed during the condensation is continuously removed azeotropically.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(1-cyclohexenyl)cyclohexanone.

-

Purify the intermediate product by vacuum distillation.

Step 2: Dehydrogenation to 2-Phenylphenol

-

In a suitable high-temperature reactor, place the purified 2-(1-cyclohexenyl)cyclohexanone and a dehydrogenation catalyst, such as platinum or palladium on a support (e.g., Pt-KOH/γ-Al2O3).[4]

-

Heat the mixture to 290-350°C under a protective atmosphere of nitrogen or hydrogen.[3][4]

-

The dehydrogenation reaction proceeds with the evolution of hydrogen gas.

-

After the reaction is complete, cool the mixture and dissolve it in a suitable solvent.

-

Filter to remove the catalyst.

-

The crude 2-phenylphenol can be purified by recrystallization from a solvent such as petroleum ether or by column chromatography.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, making it an excellent choice for the laboratory synthesis of biaryl compounds like 2-phenylphenol.[5] This method involves the reaction of an aryl halide (e.g., 2-bromophenol) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

Experimental Protocol

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst, such as palladium(II) acetate (0.02 mmol), and a phosphine ligand, like triphenylphosphine (0.08 mmol).

-

Under a positive flow of the inert gas, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5 mL of 1,4-dioxane and 1 mL of water).[5]

-

Heat the reaction mixture to 90°C and maintain this temperature for 12 hours, or until completion as monitored by TLC.[5]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude 2-phenylphenol by column chromatography on silica gel or by recrystallization.

Ullmann Reaction

The Ullmann reaction is a classical method for the synthesis of biaryl compounds through a copper-catalyzed coupling of two aryl halides. While it often requires higher temperatures than the Suzuki-Miyaura coupling, it remains a viable synthetic route. For the synthesis of 2-phenylphenol, this would typically involve the coupling of a 2-halophenol with another aryl halide in the presence of a copper catalyst.

Experimental Protocol

-

In a reaction vessel, combine 2-iodophenol, an excess of benzene (acting as both reactant and solvent), and a stoichiometric amount of copper powder.

-

Heat the mixture to a high temperature, often in a sealed tube or under reflux, for an extended period.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Filter the mixture to remove the copper salts.

-

The excess benzene is removed by distillation.

-

The crude product is then subjected to an aqueous workup, typically involving an acid wash followed by a base wash to remove any unreacted phenol.

-

The final product can be purified by vacuum distillation or recrystallization.

Quantitative Data Summary

| Parameter | Cyclohexanone Condensation-Dehydrogenation | Suzuki-Miyaura Coupling | Ullmann Reaction |

| Starting Materials | Cyclohexanone | 2-Bromophenol, Phenylboronic Acid | 2-Iodophenol, Benzene |

| Catalyst | Acid (e.g., HCl), Pt or Pd on support | Palladium(II) acetate, Triphenylphosphine | Copper powder |

| Reaction Temperature | Condensation: ~110-120°C; Dehydrogenation: ~290-350°C[3][4] | ~90°C[5] | High temperature (e.g., >150°C) |

| Reaction Time | Varies (several hours for each step) | ~12 hours[5] | Varies (often >24 hours) |

| Typical Yield | Dimer selectivity: ~96%; 2-Phenylphenol selectivity: ~95%[4] | Good to excellent (often >80%) | Moderate to good |

| Key Reagents | Sulfuric acid or HCl, Platinum/Palladium catalyst | Potassium carbonate, 1,4-Dioxane, Water | Copper |

Experimental Workflow

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd-Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Core Mechanism of Action of 2-Phenylphenol on Fungal Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylphenol (OPP) is a broad-spectrum biocide with well-established antifungal properties, utilized extensively as a post-harvest fungicide and disinfectant.[1][2] Its efficacy is primarily attributed to its ability to compromise the structural and functional integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the core mechanisms by which 2-phenylphenol exerts its antifungal effects, with a specific focus on its interaction with the fungal cell membrane. The document synthesizes current knowledge on membrane disruption, enzyme inhibition, and the induction of oxidative stress. Detailed experimental protocols for investigating these mechanisms are provided, alongside illustrative quantitative data and conceptual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

The fungal cell membrane, a dynamic and essential structure, is a primary target for many antifungal agents. It is crucial for maintaining cellular homeostasis, regulating the passage of ions and molecules, and housing key enzymatic processes. 2-Phenylphenol, a phenolic fungicide, leverages the vulnerability of this structure to exert its fungicidal and fungistatic effects.[3] The lipophilic nature of 2-phenylphenol facilitates its accumulation in the lipid-rich environment of the fungal membrane, initiating a cascade of disruptive events. This guide delves into the molecular interactions and cellular consequences of 2-phenylphenol exposure in fungi.

Primary Mechanism: Disruption of Cell Membrane Integrity

The principal mode of action of 2-phenylphenol is the non-specific disruption of the fungal cell membrane's structure and function.[3] This disruption occurs through several interrelated processes:

-

Alteration of Membrane Fluidity and Permeability: 2-Phenylphenol intercalates into the lipid bilayer, altering the packing of phospholipids. This increases membrane fluidity and leads to a loss of selective permeability. The consequence is the uncontrolled leakage of essential intracellular components, such as potassium ions (K+), nucleotides, and other small metabolites, which is a primary indicator of membrane damage.[3]

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment and direct interaction of 2-phenylphenol with membrane proteins lead to the inhibition of crucial enzymes. A key target is the plasma membrane H+-ATPase, an essential enzyme for maintaining the electrochemical gradient across the membrane, which is vital for nutrient uptake and intracellular pH regulation.[4]

-

Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for membrane integrity and fluidity. While not its primary mode of action, evidence suggests that phenolic compounds can interfere with the ergosterol biosynthesis pathway, further compromising the structural integrity of the membrane.

Quantitative Data on Membrane Disruption

While specific quantitative data for 2-phenylphenol is limited in publicly available literature, data from structurally related phenolic compounds, such as 2-allylphenol, can provide insights into the expected dose-dependent effects. The following table illustrates the inhibitory concentration (IC50) of 2-allylphenol and its derivatives on the mycelial growth of Botrytis cinerea, a common plant pathogenic fungus.

| Compound | Modification | IC50 (µg/mL) against Botrytis cinerea |

| 2-allylphenol | - | 68 |

| 2-allyl-1-methoxybenzene | Methoxy group addition | 2 |

| 2-allylphenyl acetate | Acetyl group addition | 1 |

Table 1: Illustrative IC50 values of 2-allylphenol and its derivatives, demonstrating the antifungal efficacy of phenolic compounds. This data is presented as a proxy for the potential efficacy of 2-phenylphenol, for which specific public data is scarce.[5][6]

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct membrane damage, 2-phenylphenol can induce a state of oxidative stress within the fungal cell. This is characterized by the excessive production of reactive oxygen species (ROS), such as superoxide anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH).

The accumulation of ROS leads to:

-

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. This process further damages the membrane, leading to increased permeability and loss of function. Malondialdehyde (MDA) is a key byproduct of lipid peroxidation and is often used as a biomarker for oxidative stress.

-

Damage to Proteins and Nucleic Acids: ROS can also damage other vital cellular components, including enzymes and DNA, leading to a general disruption of cellular metabolism and ultimately, cell death.

Experimental Protocols

To facilitate further research into the mechanism of action of 2-phenylphenol, this section provides detailed methodologies for key experiments.

Assessment of Fungal Cell Membrane Permeability

This protocol measures the leakage of intracellular contents, indicating a loss of membrane integrity.

-

Fungal Culture Preparation: Grow the target fungus (e.g., Botrytis cinerea, Penicillium digitatum) in a suitable liquid medium to the mid-logarithmic phase.

-

Harvesting and Washing: Harvest the mycelia by centrifugation and wash three times with a sterile buffer (e.g., phosphate-buffered saline, PBS).

-

Treatment with 2-Phenylphenol: Resuspend the washed mycelia in the buffer to a standardized density. Add 2-phenylphenol at various concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC).

-

Incubation: Incubate the suspensions at an appropriate temperature with gentle agitation for a defined period (e.g., 2 hours).

-

Measurement of Leakage:

-

Potassium Ion (K+) Leakage: Centrifuge the samples and measure the K+ concentration in the supernatant using an atomic absorption spectrophotometer or a K+-sensitive electrode.

-

Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance corresponds to the leakage of nucleotides and other UV-absorbing intracellular materials.[3]

-

-

Data Analysis: Express the leakage as a percentage of the total intracellular content (determined by boiling the mycelia to release all contents).

Measurement of Membrane Potential

This protocol uses the fluorescent probe DiSC3(5) to assess changes in the fungal membrane potential.

-

Fungal Cell Preparation: Prepare a suspension of fungal protoplasts or mycelia in a suitable buffer as described in 4.1.

-

Staining: Add the voltage-sensitive dye 3,3’-dipropylthiadicarbocyanine iodide (DiSC3(5)) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

-

Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Treatment: Add 2-phenylphenol at various concentrations to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Depolarization of the membrane is indicated by an increase in fluorescence intensity as the dye is released from the quenched environment of the membrane into the cytoplasm.

Determination of Lipid Peroxidation (MDA Assay)

This protocol quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Sample Preparation: Treat fungal mycelia with 2-phenylphenol as described in 4.1. After incubation, harvest, wash, and homogenize the mycelia in a suitable buffer.

-

Reaction with Thiobarbituric Acid (TBA): Mix the homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Measurement: Cool the samples and centrifuge to remove any precipitate. Measure the absorbance of the supernatant at ~532 nm.

-

Quantification: Calculate the concentration of MDA using its molar extinction coefficient (1.56 x 10^5 M^-1 cm^-1). Express the results as nmol MDA per mg of protein or per gram of fresh weight.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of 2-phenylphenol and a typical experimental workflow.

Proposed Mechanism of Action of 2-Phenylphenol

Caption: Proposed mechanism of 2-phenylphenol action on fungal cells.

Experimental Workflow for Assessing Membrane Damage

Caption: Workflow for evaluating 2-phenylphenol-induced membrane damage.

Conclusion

The antifungal activity of 2-phenylphenol is fundamentally linked to its ability to disrupt the fungal cell membrane. By compromising membrane integrity, inhibiting essential enzymes, and inducing oxidative stress, 2-phenylphenol creates an intracellular environment that is incompatible with fungal growth and survival. While the general mechanisms are understood, further research is warranted to elucidate the specific molecular interactions and to quantify the dose-dependent effects on various fungal species. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations, which are crucial for the development of novel and more effective antifungal strategies.

References

- 1. 2-phenylphenol [sitem.herts.ac.uk]

- 2. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the antifungal and plasma membrane H+-ATPase inhibitory action of ebselen and two ebselen analogs in S. cerevisiae cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism [mdpi.com]

- 6. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenylphenol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (2-PP), also known as o-phenylphenol, and its derivatives are a class of bicyclic aromatic compounds with significant applications across various industries. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, their biocidal properties have led to their use as disinfectants and preservatives. A thorough understanding of the molecular structure and physicochemical properties of these compounds is paramount for their effective application and for the development of new derivatives with enhanced functionalities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of these molecules. This technical guide provides a comprehensive overview of the spectroscopic properties of 2-phenylphenol and its derivatives, complete with detailed experimental protocols and data presented in a clear, comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-phenylphenol and its derivatives is characterized by signals in both the aromatic and, for the parent compound, a hydroxyl proton region. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for 2-Phenylphenol and Selected Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Hydroxyl Proton (ppm) | Other Protons (ppm) |

| 2-Phenylphenol | CDCl₃ | 6.90 - 7.60 (m, 9H) | 5.0 - 6.0 (br s, 1H) | - |

| 2-Chloro-4-phenylphenol | CDCl₃ | 7.20 - 7.50 (m, 8H) | 5.5 - 6.5 (br s, 1H) | - |

| 2-Methyl-4-phenylphenol | CDCl₃ | 6.80 - 7.40 (m, 8H) | 4.5 - 5.5 (br s, 1H) | 2.25 (s, 3H, -CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl rings are sensitive to the nature and position of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylphenol and Biphenyl

| Compound | Solvent | Aromatic Carbons (ppm) |

| 2-Phenylphenol | CDCl₃ | 115.8, 120.9, 121.3, 128.3, 128.9, 129.5, 130.6, 137.5, 152.0 |

| Biphenyl | Acetone | 127.5, 128.1, 129.5, 141.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-phenylphenol and its derivatives is characterized by absorption bands corresponding to O-H, C-H, C=C, and C-O vibrations.

Table 3: Characteristic FTIR Absorption Bands for 2-Phenylphenol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (aromatic) | 3000 - 3100 | Medium | C-H stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | C=C ring stretching |

| C-O (phenol) | 1200 - 1260 | Strong | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the biphenyl structure.

Table 4: UV-Vis Spectroscopic Data for 2-Phenylphenol and Biphenyl

| Compound | Solvent | λ_max (nm) |

| 2-Phenylphenol | Ethanol | 245, 285 |

| Biphenyl | Cyclohexane | 247 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable information about the molecular structure.

Table 5: Mass Spectrometry Data for 2-Phenylphenol

| Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 170 | 141, 115, 94, 65 |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer frequency: 400 MHz or higher.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer frequency: 100 MHz or higher.

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal.

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record the baseline.

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (typically 200-400 nm for these compounds).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet is commonly used. For less volatile or thermally labile compounds, direct infusion via a liquid chromatography (LC) system or a direct insertion probe can be employed.

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

In Vitro Toxicological Profile of 2-Phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (2-PP), also known as ortho-phenylphenol, is a broad-spectrum biocide with applications ranging from agricultural fungicide to a disinfectant in various settings. Its widespread use necessitates a thorough understanding of its toxicological profile, particularly at the cellular and molecular level. This technical guide provides an in-depth overview of the in vitro toxicology of 2-phenylphenol, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support researchers and professionals in drug development and safety assessment.

Data Presentation

The following tables summarize the quantitative toxicological data for 2-phenylphenol from various in vitro studies.

Cytotoxicity Data

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Rat Hepatocytes | Cell Death | N/A | Induces dose-dependent cell death at 500-1000 µM | [1] |

| Porcine Sperm | Motility | N/A | Dose-dependent decrease in motility | [2] |

Further research is required to establish specific IC50 values for 2-phenylphenol in common cell lines such as HepG2, MCF-7, and A549.

Genotoxicity Data

Micronucleus Test

| Cell Line | Treatment Conditions | Concentration (µg/mL) | Frequency of Micronucleated Cells (%) | Reference |

| CHO-K1 | With S9 metabolic activation | 0 | 3 | [3] |

| 25 | Lowest dose to induce SCEs | [3] | ||

| 75 | Induces 13.8 SCEs/cell | [3] | ||

| 150 | 18 | [3] |

Ames Test

Comet Assay

Endocrine Disruption Data

| Receptor | Assay Type | Effect | IC50 / Ki | Reference |

| Estrogen Receptor α (ERα) | Reporter Gene Assay | Weak Agonist | - | |

| Androgen Receptor (AR) | Reporter Gene Assay | Antagonist (for 4-OH phenylphenol) | ~5 µM | [4] |

Experimental Protocols

Detailed methodologies for key in vitro toxicological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-phenylphenol (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Utilize histidine-requiring (His-) strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to various concentrations of 2-phenylphenol on a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (His+) that have regained the ability to synthesize histidine.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Treat cells with 2-phenylphenol at various concentrations.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Expose the nucleoids to an alkaline solution to unwind the DNA, particularly at sites of strand breaks.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, relaxed DNA fragments to migrate out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Signaling Pathways and Mechanisms of Toxicity

Reactive Oxygen Species (ROS) Production and Oxidative Stress

2-Phenylphenol has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This is a common mechanism of toxicity for many phenolic compounds.

Experimental Workflow for ROS Detection (DCFH-DA Assay):

Workflow for measuring intracellular ROS production using the DCFH-DA assay.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Some polyphenolic compounds are known to activate this protective pathway.

Hypothesized activation of the Nrf2 signaling pathway by 2-phenylphenol-induced oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of 2-phenylphenol on these pathways is an important area of investigation.

References

- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Degradation of 2-Phenylphenol Under Laboratory Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylphenol (OPP), a widely used biocide and preservative, is of significant environmental interest due to its potential toxicity and persistence. Understanding its degradation pathways under controlled laboratory settings is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the biodegradation, photodegradation, and chemical degradation pathways of 2-phenylphenol, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

Biodegradation Pathways

2-phenylphenol is generally considered to be readily biodegradable by various microorganisms, particularly bacteria of the genus Pseudomonas.[1][2][3][4][5][6][7][8] Biodegradation typically proceeds via hydroxylation of the aromatic rings, followed by ring cleavage and subsequent metabolism through central metabolic pathways.

Aerobic Biodegradation

Under aerobic conditions, the degradation of 2-phenylphenol is initiated by monooxygenase or dioxygenase enzymes, leading to the formation of catecholic intermediates. These intermediates then undergo ortho- or meta-cleavage pathways, eventually being mineralized to carbon dioxide and water.

Key Intermediates:

A study conducted according to OECD Guideline 301B demonstrated that 2-phenylphenol is readily biodegradable, with 70.8–75.7% CO2 evolution in 28 days.[9] Another study using activated sludge showed 50% degradation of radiolabelled 2-phenylphenol at 9.6 mg/L in 24 hours.[10]

Anaerobic Biodegradation

Anaerobic degradation of 2-phenylphenol has also been observed, although it generally proceeds at a slower rate than aerobic degradation. From a wastewater pond sediment, an anaerobic enrichment culture was able to degrade 0.4 mmol/l of o-phenylphenol per day.[11]

Quantitative Biodegradation Data

| Parameter | Value | Conditions | Reference |

| Ready Biodegradability (OECD 301B) | 70.8–75.7% CO₂ evolution in 28 days | Low test concentrations (0.2 mg/L and 1.0 mg/L) | [9] |

| Degradation in Activated Sludge | 50% degradation in 24 hours | 9.6 mg/L radiolabelled 2-phenylphenol | [10] |

| Degradation in River Water | ~50% degradation in 1 week | 1.2 to 120 µg/L radiolabelled 2-phenylphenol | [10] |

| Soil Transformation (OECD 307) | DT₅₀: 2.7 hours | Simple first-order kinetics in test soil | [9] |

Experimental Protocol: Aerobic Biodegradation of 2-Phenylphenol by Pseudomonas sp.

This protocol outlines a general procedure for assessing the aerobic biodegradation of 2-phenylphenol by a pure culture of Pseudomonas sp. isolated from a contaminated site.

1. Materials and Reagents:

-

Pseudomonas sp. strain capable of degrading 2-phenylphenol

-

Mineral Salts Medium (MSM)

-

2-Phenylphenol (analytical grade)

-

Sterile culture flasks

-

Shaking incubator

-

High-Performance Liquid Chromatography (HPLC) system for analysis[12][13][14]

2. Procedure:

-

Prepare a sterile Mineral Salts Medium (MSM). The composition of MSM can vary but generally contains essential minerals for bacterial growth.

-

Prepare a stock solution of 2-phenylphenol in a suitable solvent (e.g., methanol) at a high concentration.

-

Inoculate a flask containing sterile nutrient broth with the Pseudomonas sp. strain and incubate at an optimal temperature (e.g., 30°C) with shaking until a desired cell density is reached.[7]

-

Harvest the bacterial cells by centrifugation and wash with sterile MSM to remove any residual nutrient broth.

-

Resuspend the washed cells in sterile MSM.

-

In sterile culture flasks, add a specific volume of MSM and inoculate with the prepared Pseudomonas sp. cell suspension.

-

Add 2-phenylphenol from the stock solution to the flasks to achieve the desired initial concentration (e.g., 100 mg/L).[6]

-

Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed.

-

Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

Analyze the concentration of 2-phenylphenol and its degradation products in the samples using HPLC.[12][13][14]

Biodegradation Pathway of 2-Phenylphenol

Caption: Aerobic biodegradation pathway of 2-phenylphenol.

Photodegradation Pathways

2-phenylphenol can undergo photodegradation in the presence of light, particularly UV radiation. This process can be direct, through the absorption of light by the 2-phenylphenol molecule itself, or indirect, mediated by photosensitizers or photocatalysts.

Direct Photolysis

Direct photolysis of 2-phenylphenol in water can lead to the formation of several photoproducts. Studies have shown a rapid photodegradation in water with a DT₅₀ ranging from 0.3 to 5.3 days.[9]

Key Photoproducts:

Photocatalytic Degradation

The presence of a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), can significantly enhance the degradation rate of 2-phenylphenol.[15][16] The photocatalytic process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents.

Key Intermediates in Photocatalytic Degradation:

Quantitative Photodegradation Data

| Parameter | Value | Conditions | Reference |

| Phototransformation in Water (DT₅₀) | 0.3–5.3 days | Irradiation at 296 nm in air-saturated water | [9] |

| Indirect Photodegradation in Air (Half-life) | 0.6 days | Reaction with OH-radicals | [9] |

Experimental Protocol: Photocatalytic Degradation of 2-Phenylphenol using TiO₂

This protocol describes a typical laboratory setup for studying the photocatalytic degradation of 2-phenylphenol.

1. Materials and Reagents:

-

2-Phenylphenol

-

Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

-

Photoreactor with a UV lamp (e.g., mercury lamp)

-

Magnetic stirrer

-

pH meter

-

HPLC system for analysis

2. Procedure:

-

Prepare an aqueous solution of 2-phenylphenol at a known concentration (e.g., 20 mg/L).

-

Suspend a specific amount of TiO₂ catalyst in the 2-phenylphenol solution (e.g., 1 g/L).[16]

-

Place the suspension in the photoreactor.

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Maintain a constant temperature and pH during the experiment.

-

Withdraw samples at regular time intervals.

-

Filter the samples to remove the TiO₂ catalyst particles before analysis.

-

Analyze the concentration of 2-phenylphenol and its degradation products using HPLC.

Photocatalytic Degradation Workflow

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. ecetoc.org [ecetoc.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 10. cdn.who.int [cdn.who.int]

- 11. Phenol degradation of waste and stormwater on a flat plate photocatalytic reactor with TiO2 on glass slide: An experimental and modelling investigation | CoLab [colab.ws]

- 12. ijmr.net.in [ijmr.net.in]

- 13. Separation of 2-Phenylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: Unraveling the Molecular Structure of 2-Phenylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular structure of 2-phenylphenol (also known as o-phenylphenol or 2-hydroxybiphenyl). By leveraging Density Functional Theory (DFT), a powerful computational method, we can gain profound insights into the geometric and vibrational properties of this important biocide and chemical intermediate. This document details the theoretical framework, computational protocols, and resulting structural data, offering a foundational resource for further research and application in fields such as drug development, materials science, and toxicology.

Theoretical Framework: The Power of Density Functional Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the structures and properties of molecules. DFT offers a favorable balance between computational accuracy and efficiency, making it well-suited for studying molecules of moderate size like 2-phenylphenol.

The core principle of DFT is to describe the electronic structure of a molecule using its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is largely dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing aromatic rings and hydroxyl groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

The basis set, a set of mathematical functions used to construct the molecular orbitals, is another critical component. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. The notation "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-covalent interactions. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions.

Computational Methodology and Experimental Protocols

The determination of the stable molecular structure and vibrational properties of 2-phenylphenol through quantum chemical calculations follows a systematic workflow. The protocol described here is based on methodologies reported in studies of substituted phenols and related aromatic compounds.

Geometry Optimization